3-Oxetanona

Descripción general

Descripción

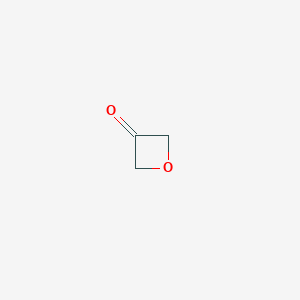

3-Oxetanone, also known as oxetan-3-one or 1,3-epoxy-2-propanone, is a chemical compound with the molecular formula C₃H₄O₂. It is the ketone derivative of oxetane and an isomer of β-propiolactone. This compound is a liquid at room temperature and has a boiling point of 140°C . 3-Oxetanone is primarily used as a specialty chemical in research, particularly in the synthesis of other oxetanes of pharmacological interest .

Aplicaciones Científicas De Investigación

Synthetic Methodologies

The synthesis of 3-oxetanone has evolved significantly, with recent advances emphasizing efficiency and environmental sustainability. Various methods have been documented:

- Conventional Synthesis : Traditional methods often involve multiple steps and harsh conditions, leading to low yields and significant waste. For example, a method using chloroepoxypropane requires five steps, resulting in a cumbersome process with low efficiency .

- Innovative Approaches : Recent patents have introduced more efficient synthesis routes. One notable method employs 1,3-dichloroacetone and ethylene glycol through a three-step process that includes carbonyl protection and ring closure reactions. This method boasts high yields and is environmentally friendly .

- Photoredox-Catalyzed Reactions : A novel photoredox-catalyzed approach allows for the direct conversion of carboxylic acids to 3-oxetanones. This method enhances functional group tolerance and avoids toxic reagents like chromium, making it a promising avenue for further research in medicinal chemistry .

Pharmaceutical Applications

3-Oxetanone serves as a crucial intermediate in drug development due to its unique structural properties:

- Improving Drug Solubility : The introduction of oxetanyl groups into drug molecules can significantly enhance their solubility and metabolic stability. This modification is particularly beneficial for compounds that exhibit poor aqueous solubility .

- Bioisosteric Replacement : 3-Oxetanones are being explored as bioisosteres for carboxylic acids. They maintain similar hydrogen-bonding capabilities while being less acidic and more lipophilic, thus increasing membrane permeability. This property is vital for enhancing the pharmacokinetic profiles of drug candidates .

Case Studies in Drug Discovery

Recent studies highlight the potential of 3-oxetanones in drug discovery campaigns:

- Ibuprofen Analogs : Research indicates that 3-oxetanol analogs of ibuprofen retain anti-inflammatory activity while offering improved membrane permeability compared to traditional carboxylic acid forms .

- Diverse Substrate Scope : The versatility of 3-oxetanones has been demonstrated across various amino acid derivatives, showcasing their ability to accommodate diverse functional groups while maintaining high yields during synthesis .

Comparative Analysis of Synthesis Methods

| Method Type | Steps Required | Yield | Environmental Impact |

|---|---|---|---|

| Conventional Synthesis | 5+ | Low | High |

| Patent Method (Recent) | 3 | High | Low |

| Photoredox-Catalyzed | 1 (direct) | High | Very Low |

Mecanismo De Acción

Target of Action

3-Oxetanone, also known as oxetan-3-one or 1,3-epoxy-2-propanone, is a chemical compound with the formula C3H4O2 . It is primarily used in research for the synthesis of other oxetane-containing compounds . The primary targets of 3-Oxetanone are these oxetane-containing compounds, which have improved solubility, reduced lipophilicity, and amphiphilicity .

Mode of Action

The interaction of 3-Oxetanone with its targets involves the formation of various oxetane-containing lead compounds . This process includes the synthesis of (hydroxymethyl)oxazoles and (hydroxymethyl)thiazoles via a single-step microwave-mediated reaction with primary amides and thioamides . Additionally, 3-Oxetanone can form oxetane-containing spirocycles through a thermal 1,3-dipolar cycloaddition reaction with α-amino acids or secondary α-amino acid esters .

Biochemical Pathways

The biochemical pathways affected by 3-Oxetanone involve the formation of oxetanes through epoxide opening with trimethyloxosulfonium ylide . This process includes the initial formation of the epoxide followed by ring opening . The formation of the oxetane ring from an epoxide requires moderate heating .

Pharmacokinetics

It is known that the compound is a liquid at room temperature and boils at 140 °c . This suggests that the compound may have good bioavailability due to its liquid state, which can facilitate absorption and distribution in the body.

Result of Action

The result of 3-Oxetanone’s action is the synthesis of various oxetane-containing compounds with improved properties . These compounds have improved solubility, reduced lipophilicity, and amphiphilicity, making them potentially useful in various applications, including drug discovery .

Action Environment

The action of 3-Oxetanone can be influenced by environmental factors such as temperature. For instance, the formation of the oxetane ring from an epoxide requires moderate heating . Therefore, the efficacy and stability of 3-Oxetanone can be affected by the temperature of the environment in which it is stored and used.

Análisis Bioquímico

Biochemical Properties

3-Oxetanone plays a significant role in biochemical reactions, particularly in the formation of hydrogen and tetrel bonds. It interacts with water and formaldehyde, forming different types of bonds depending on the interacting molecule. With water, 3-Oxetanone forms a classical O–H⋯O hydrogen bond, while with formaldehyde, it forms both C⋯O tetrel bonds and C–H⋯O weak hydrogen bonds . These interactions highlight the compound’s versatility in biochemical environments.

Cellular Effects

3-Oxetanone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the reactivity of cells by altering the internal dynamics and geometries of interacting molecules . These changes can impact cell function, potentially leading to modifications in cellular behavior and responses.

Molecular Mechanism

At the molecular level, 3-Oxetanone exerts its effects through specific binding interactions with biomolecules. It can act as both a proton acceptor and a tetrel donor, facilitating the formation of hydrogen and tetrel bonds . These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression, thereby influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Oxetanone can change over time due to its stability and degradation properties. The compound is stable at room temperature but begins to dissociate at temperatures around 600°C

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 3-Oxetanone involves the use of 1,3-dichloroacetone as the starting material. The process includes hydrolysis followed by a ring-closing reaction to form the oxetane ring. This method avoids the use of hazardous reagents and achieves a yield of over 50% .

Another method involves the condensation of 3-Oxetanone with various primary nitro derivatives (either aliphatic or aromatic) through a cascade sequence in a one-pot procedure. This method yields 3-substituted isoxazole-4-carbaldehydes in high overall yields .

Industrial Production Methods

Industrial production methods for 3-Oxetanone are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The method involving 1,3-dichloroacetone is particularly advantageous for industrial production due to its high yield and avoidance of hazardous reagents .

Análisis De Reacciones Químicas

Types of Reactions

3-Oxetanone undergoes various types of chemical reactions, including:

Oxidation: Oxidation reactions can convert 3-Oxetanone into other oxetane derivatives.

Reduction: Reduction reactions can yield alcohol derivatives of 3-Oxetanone.

Substitution: Substitution reactions can introduce different functional groups into the oxetane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are commonly used under basic or acidic conditions.

Major Products Formed

Oxidation: Oxetane derivatives with additional oxygen-containing functional groups.

Reduction: Alcohol derivatives of 3-Oxetanone.

Substitution: Various substituted oxetane derivatives depending on the reagents used.

Comparación Con Compuestos Similares

Similar Compounds

β-Propiolactone: An isomer of 3-Oxetanone with similar reactivity but different structural properties.

Cyclobutanone: Another four-membered ring ketone with different reactivity and applications.

Oxetane: The parent compound of 3-Oxetanone, with a similar ring structure but lacking the ketone functional group.

Uniqueness of 3-Oxetanone

3-Oxetanone is unique due to its strained four-membered ring structure and the presence of a ketone functional group. This combination imparts distinct reactivity and makes it a valuable building block in synthetic chemistry and drug discovery .

Actividad Biológica

3-Oxetanone, a cyclic ketone with a four-membered oxygen-containing ring, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of 3-oxetanone, focusing on its pharmacological effects, structure-activity relationships (SAR), and experimental findings from various studies.

3-Oxetanone is characterized by its oxetane ring, which can influence the compound's lipophilicity and biological interactions. The presence of the oxygen atom in the ring can enhance its hydrogen-bonding capabilities while reducing acidity compared to traditional carboxylic acids. This property makes it a promising bioisostere for drug development.

Anticancer Properties

Recent studies have evaluated the cytotoxic effects of 3-oxetanone derivatives against various cancer cell lines. For instance, a study synthesized several oxetane-containing analogues and tested their activity against MCF-7 (breast cancer) cells. Notably, compounds 5c , 5h , and 5k exhibited significant cytotoxicity with IC50 values as low as 0.47 μM. In contrast, their ketone counterparts showed stronger inhibition of tubulin polymerization but less cytotoxicity overall, indicating that oxetane derivatives may offer a different mechanism of action in cancer treatment .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 5c | 0.47 | MCF-7 |

| 5h | 0.58 | MCF-7 |

| 5k | 0.60 | MCF-7 |

Antiviral and Antifungal Activity

The biological activity of compounds containing the oxetane moiety extends beyond anticancer properties. Research indicates that certain oxetane derivatives demonstrate antiviral activity against arboviruses and antifungal properties, showcasing their potential as therapeutic agents against infectious diseases .

Structure-Activity Relationships (SAR)

The SAR studies on oxetane derivatives reveal that substituents on the oxetane ring significantly influence biological activity. For example, halogenated groups at specific positions on the phenyl rings were associated with increased potency against cancer cell lines. The presence of electron-withdrawing groups such as bromine (Br) or chlorine (Cl) at the R2 position enhanced cytotoxicity .

Case Studies and Experimental Findings

- Cytotoxicity Against Cancer Cells : A series of oxetane analogues were synthesized and tested for their antiproliferative effects on various human cancer cell lines, including MDA-MB-231 (breast) and PANC-1 (pancreatic). The findings indicated that modifications to the oxetane structure could yield compounds with enhanced bioactivity .

- Bioisosterism : The conversion of carboxylic acids to 3-oxetanols has been explored as a strategy to improve drug-like properties while maintaining similar biological interactions. This approach has shown promise in enhancing membrane permeability and reducing unwanted acidic characteristics .

- Natural Products : Studies have identified naturally occurring compounds containing oxetane structures that exhibit significant biological activities, including anti-inflammatory and neuroprotective effects. These findings support the potential for synthetic analogues to mimic these beneficial properties .

Propiedades

IUPAC Name |

oxetan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O2/c4-3-1-5-2-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROADCYAOHVSOLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80567101 | |

| Record name | Oxetan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6704-31-0 | |

| Record name | 3-Oxetanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6704-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxetanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006704310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxetan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxetan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.190.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-OXETANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TGB3B74HZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.